
3-(4-Iodophenyl)oxetane-3-carboxylic acid
Overview
Description
3-(4-Iodophenyl)oxetane-3-carboxylic acid is a chemical compound with the molecular formula C10H9IO3 and a molecular weight of 304.08 g/mol It features an oxetane ring, which is a four-membered cyclic ether, and an iodophenyl group attached to the oxetane ring
Preparation Methods
The synthesis of 3-(4-Iodophenyl)oxetane-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the intramolecular etherification of suitable alcohols can lead to the formation of the oxetane ring . Another method involves the epoxide ring opening followed by ring closing to form the oxetane structure . Industrial production methods may involve the use of advanced techniques such as photoredox catalysis to generate the desired product under mild conditions .
Chemical Reactions Analysis
3-(4-Iodophenyl)oxetane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
The unique structure of 3-(4-Iodophenyl)oxetane-3-carboxylic acid allows it to act as a bioisostere for carboxylic acids, which can enhance the pharmacological properties of drug candidates. Bioisosteres are compounds that have similar chemical structures and biological properties but can exhibit different pharmacokinetic profiles.
Bioisosteric Replacement
Research has indicated that oxetanes can serve as effective replacements for carboxylic acids in drug design. For instance, studies suggest that derivatives of oxetan-3-ol (closely related to this compound) demonstrate improved lipophilicity and permeability compared to traditional carboxylic acids, potentially leading to better absorption and bioavailability in pharmaceutical applications .
Inhibition Studies
The compound has been evaluated for its inhibitory effects on enzymes such as cyclooxygenase and lipoxygenase, which are critical in inflammatory processes. The findings suggest that modifications involving oxetane structures can lead to enhanced anti-inflammatory activity while maintaining lower acidity, which is beneficial for drug formulation .
Organic Synthesis Applications
In organic synthesis, this compound can be utilized in various reactions, particularly in decarboxylative halogenation processes. This method allows for the conversion of carboxylic acids into halogenated compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Decarboxylative Halogenation
The compound can undergo decarboxylative halogenation, a reaction that facilitates the introduction of halogens into organic molecules without the need for pre-functionalization. This process has been shown to yield high amounts of halogenated products, thereby expanding the toolkit available for synthetic chemists .
Synthesis of Polyhalogenated Compounds
Research indicates that this compound can be used to synthesize polyhalogenated derivatives efficiently. This is particularly useful in developing compounds with enhanced biological activity or specific properties desired in material science .
Case Study 1: Anti-inflammatory Agents
A study investigating various oxetane derivatives found that certain modifications led to compounds with promising anti-inflammatory activity. The oxetane ring's ability to mimic carboxylic acids while offering distinct physicochemical properties was highlighted as a key factor in enhancing efficacy against targets involved in inflammatory pathways .
Case Study 2: Drug Design Innovations
Innovations in drug design have leveraged the structural characteristics of this compound to develop new therapeutic agents aimed at diseases mediated by protein degradation pathways. The compound's ability to form complexes with E3 ubiquitin ligases has opened avenues for targeted protein degradation therapies .
Data Table: Comparison of Properties
Property | This compound | Oxetan-3-ol Derivatives |
---|---|---|
Lipophilicity | Moderate | Higher |
Permeability | Lower | Higher |
Biological Activity | Promising against inflammation | Enhanced COX inhibition |
Synthetic Utility | Useful in halogenation | Versatile |
Mechanism of Action
The mechanism of action of 3-(4-Iodophenyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biomolecules, leading to changes in their structure and function. The iodophenyl group can also participate in halogen bonding and other interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
3-(4-Iodophenyl)oxetane-3-carboxylic acid can be compared with other similar compounds, such as 3-(4-Bromophenyl)oxetane-3-carboxylic acid and 3-(4-Chlorophenyl)oxetane-3-carboxylic acid. These compounds share the oxetane ring structure but differ in the halogen substituent on the phenyl ring. The presence of different halogens can influence the compound’s reactivity, stability, and interactions with other molecules. The iodophenyl derivative is unique due to the larger size and higher polarizability of the iodine atom, which can lead to distinct chemical and biological properties .
Biological Activity
Overview
3-(4-Iodophenyl)oxetane-3-carboxylic acid (CAS No. 1416323-19-7) is a novel compound characterized by its unique oxetane ring structure and an iodophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The molecular formula is C10H9IO3, with a molecular weight of 304.08 g/mol.
The compound undergoes various chemical reactions such as oxidation, reduction, and substitution. It can participate in ring-opening reactions that produce reactive intermediates capable of interacting with biological macromolecules. The presence of the iodine atom enhances its polarizability and may influence its reactivity and biological interactions compared to other halogenated derivatives.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The oxetane ring's ability to undergo transformations can lead to changes in biomolecular structures and functions. Additionally, the iodophenyl group can facilitate halogen bonding, further modulating the compound’s activity against various biological targets .
Anticancer Properties
Preliminary studies suggest that oxetane derivatives may possess anticancer activity by inhibiting specific cancer cell lines. The bioisosteric nature of the oxetane ring allows it to mimic carboxylic acids, which are known to play roles in various biochemical pathways related to cancer progression. For example, compounds structurally similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are implicated in tumorigenesis .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, studies have shown that derivatives with similar structures can inhibit lipoxygenase (LOX) pathways, which are critical in inflammatory responses and cancer progression. The IC50 values from various assays indicate that these compounds exhibit significant inhibition of eicosanoid biosynthesis .
Comparative Analysis with Similar Compounds
A comparison with related compounds such as 3-(4-Bromophenyl)oxetane-3-carboxylic acid reveals differences in biological activity attributed to the halogen substituents. The larger iodine atom in this compound may enhance its interaction with biological targets compared to bromine or chlorine counterparts.
Compound Name | Halogen | IC50 (µM) | Biological Activity |
---|---|---|---|
This compound | Iodine | TBD | Antimicrobial, Anticancer |
3-(4-Bromophenyl)oxetane-3-carboxylic acid | Bromine | TBD | Moderate Antimicrobial |
3-(4-Chlorophenyl)oxetane-3-carboxylic acid | Chlorine | TBD | Low Antimicrobial |
Case Studies
- Anticancer Activity : In a study evaluating the effects of various oxetane derivatives on cancer cell lines, it was found that modifications at the phenyl ring significantly affected cytotoxicity and apoptosis induction. The iodophenyl derivative showed enhanced activity compared to its brominated counterpart.
- Enzyme Inhibition : A recent investigation into oxetanes as dual inhibitors of COX and LOX pathways demonstrated that certain derivatives effectively reduced eicosanoid production in RBL-1 cells, suggesting a potential therapeutic application for inflammatory diseases .
Properties
IUPAC Name |
3-(4-iodophenyl)oxetane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO3/c11-8-3-1-7(2-4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZILXUEABUOEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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